molecular formula C16H19NO4 B2921436 4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide CAS No. 1795301-77-7

4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide

Cat. No.: B2921436
CAS No.: 1795301-77-7
M. Wt: 289.331
InChI Key: ARRMKEYNZVOMHE-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is a synthetic small molecule with the CAS Number 1795301-77-7 and a molecular formula of C 16 H 19 NO 4 , corresponding to a molecular weight of 289.33 g/mol . Its structure integrates a benzamide core that is substituted with an ethoxy group at the para-position and a complex side chain featuring a furan ring and a methoxy ether. The compound is characterized by the SMILES string: CCOc1ccc(C(=O)NCC(OC)c2ccco2)cc1 . This compound is of significant interest in medicinal chemistry and drug discovery research, primarily due to its hybrid structure. The presence of the furan heterocycle and ethoxy substituent is a notable feature, as these functional groups are frequently investigated in the development of pharmacologically active agents . Specifically, ethoxy and similar ether groups are commonly explored in structure-activity relationship (SAR) studies to optimize the potency and properties of lead compounds targeting various diseases . The distinct molecular architecture of this benzamide derivative makes it a valuable chemical entity for use in high-throughput screening campaigns, library development, and as a building block for the synthesis of more complex molecules. Researchers can utilize this compound to explore novel mechanisms of action or to develop new inhibitors for disease-relevant biological targets. Please Note: This product is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-3-20-13-8-6-12(7-9-13)16(18)17-11-15(19-2)14-5-4-10-21-14/h4-10,15H,3,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRMKEYNZVOMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Furan Group: The furan group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, where a furan boronic acid derivative reacts with a halogenated benzamide.

    Addition of the Methoxyethyl Group: The methoxyethyl group can be added through an alkylation reaction, where the benzamide derivative reacts with a methoxyethyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzamide group can be reduced to form amines or other reduced products.

    Substitution: The ethoxy and methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and methoxyethyl groups can enhance its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

Ethoxy vs. Methoxy, Bromo, and Trifluoromethyl Groups
  • 4-Bromo-N-(2-nitrophenyl)benzamide (): The bromo and nitro groups are strong electron-withdrawing substituents, leading to reduced electron density on the benzamide core compared to the ethoxy group (electron-donating). This difference impacts reactivity, such as electrophilic substitution rates, and crystallographic parameters (e.g., bond lengths and angles) .
  • 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (): The trifluoromethyl group enhances lipophilicity and metabolic stability compared to ethoxy, while the thieno-pyrimidine ring introduces planar rigidity absent in the furan-containing target compound .
Furan vs. Thiophene and Pyrimidine Moieties
  • 2-(Benzo[b]thiophen-2-yl)-N-(2-methoxyethyl)benzamide (): Replacing furan with benzo[b]thiophene introduces sulfur’s polarizability and larger π-system, which may enhance stacking interactions in biological targets. The methoxyethyl side chain is structurally analogous to the target compound, suggesting similar conformational flexibility .

Physicochemical Properties

Compound Name Molecular Weight Key Substituents LogP (Predicted) Solubility Profile
Target Compound ~307.35 Ethoxy, furan, methoxyethyl ~2.5 Moderate in polar solvents
N-[2-(Furan-2-yl)-2-methoxyethyl]-2-phenoxypropanamide () 289.33 Phenoxy, methoxyethyl ~2.8 Low aqueous solubility
4-Fluoro-N-[4-(5-(2-(4-methoxybenzoyl)hydrazinecarbonyl)furan-2-yl)phenyl]benzamide () ~449.42 Fluoro, hydrazinecarbonyl, furan ~3.1 Poor in water
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide () ~355.18 Bromo, nitro, methoxy ~2.2 Moderate in DMSO

Key Observations:

  • The target compound’s ethoxy group balances hydrophobicity better than butoxy () but is less polar than methoxy.
  • Furan-containing analogs (e.g., ) generally exhibit low aqueous solubility due to aromatic stacking, whereas trifluoromethyl derivatives () prioritize lipid bilayer penetration .

Biological Activity

4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with an ethoxy group and a furan moiety, which may contribute to its bioactivity. The presence of the furan ring is significant as it is known to participate in various biochemical interactions.

The biological activity of 4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is believed to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate cellular pathways, potentially influencing processes such as cell proliferation and apoptosis. Further experimental studies are required to elucidate the precise molecular mechanisms involved.

Biological Activities

Anticancer Properties: Preliminary studies suggest that 4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide may exhibit anticancer activity. Compounds with similar structures have been shown to inhibit cancer cell growth by inducing apoptosis in various cancer cell lines.

Antimicrobial Activity: The compound has also been investigated for its antimicrobial properties. Its structural components suggest potential effectiveness against bacterial and fungal pathogens, although specific data on this compound's efficacy remains limited.

Case Studies and Experimental Data

  • Cell Viability Assays: In vitro studies have demonstrated that derivatives of benzamide, including those with furan rings, can enhance insulin-stimulated glucose uptake without significant cytotoxicity. This suggests a potential role in metabolic disorders such as type 2 diabetes .
  • Mechanistic Studies: Research indicates that compounds similar to 4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide may act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment. The inhibition of PTP1B can enhance insulin signaling pathways, making these compounds promising candidates for further exploration in diabetes management .

Data Table: Summary of Biological Activities

Activity Observation Reference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialPotential effectiveness against pathogens
Insulin SensitivityEnhances glucose uptake without cytotoxicity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide?

  • Methodology : A multi-step synthesis involving nucleophilic substitution or coupling reactions is typically employed. For example, reacting a benzamide derivative with a furan-containing alcohol under reflux conditions (e.g., 100°C in methanol or THF) with acid/base catalysis. Purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology : Use a combination of IR spectroscopy (to confirm carbonyl stretching at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (to verify ethoxy, methoxy, and furan substituents), and ESI-MS (for molecular ion validation). Cross-referencing with crystallographic data (e.g., X-ray diffraction) resolves ambiguities in stereochemistry .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodology : Control reaction parameters such as temperature (reflux vs. room temperature), stoichiometry (1:1.2 molar ratio of benzamide to furan intermediate), and catalyst selection (e.g., DMAP for acylations). Kinetic monitoring via TLC or HPLC ensures reaction progression .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. anti-inflammatory results) be analyzed?

  • Methodology : Perform dose-response assays to establish IC₅₀ values under standardized conditions (e.g., broth microdilution for antimicrobial activity). Compare with structural analogs (e.g., replacing ethoxy with methoxy groups) to identify substituent-dependent activity trends. Use statistical tools (ANOVA) to validate reproducibility .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets?

  • Methodology : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Validate predictions with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. QSAR models can further correlate substituent effects with bioactivity .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV and characterize by-products using LC-MS. Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .

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